molecular formula C12H12N2O B578231 3-(4-Methoxyphenyl)pyridin-4-amine CAS No. 1258632-56-2

3-(4-Methoxyphenyl)pyridin-4-amine

Cat. No.: B578231
CAS No.: 1258632-56-2
M. Wt: 200.241
InChI Key: OILNXCGFZNFZEJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound of interest in several advanced research areas, primarily due to its structural features as an aminopyridine. Aminopyridines are well-known in neuroscience research for their ability to block voltage-gated potassium (Kv) channels in nerve terminals . By inhibiting these channels, compounds of this class can broaden the presynaptic action potential, leading to enhanced calcium influx and a subsequent increase in neurotransmitter release . This mechanism underpins the research use of aminopyridines, such as 3,4-diaminopyridine, for investigating and addressing neuromuscular weakness in conditions like Lambert-Eaton myasthenic syndrome (LEMS) . Furthermore, the structural motif of a substituted pyridine is prevalent in medicinal chemistry. The 4-methoxyphenyl substituent in particular is a common pharmacophore found in compounds studied for a range of pharmacological activities, suggesting this compound's potential utility as a key synthetic intermediate or building block in the development of novel bioactive molecules . Researchers may employ this compound in the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies aimed at exploring new therapeutic agents.

Properties

IUPAC Name

3-(4-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILNXCGFZNFZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734695
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-56-2
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Selection

Palladium-based systems (e.g., Stille and decarboxylative routes) outperform copper catalysts in yield but incur higher costs. Copper’s affordability makes it preferable for large-scale Ullmann couplings, despite slightly lower efficiency.

Solvent Impact

Polar aprotic solvents (DMF, DCE) enhance metal-catalyzed reactions by stabilizing ionic intermediates. Toluene’s high boiling point facilitates decarboxylation but necessitates prolonged heating.

Byproduct Management

Stille coupling generates tributyltin chloride, requiring aqueous workup and Celite filtration. Decarboxylative methods produce CO₂, which is easily vented, simplifying purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of 3-(4-Methoxyphenyl)pyridin-4-amine exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study focused on the synthesis of pyridine derivatives revealed that certain modifications to the aniline moiety, including the incorporation of methoxy groups, enhanced the compounds' potency against tumor cells. The study reported IC50 values in the micromolar range, indicating strong anticancer activity across multiple cell lines .

Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically, compounds containing the 4-methoxyphenyl group have been shown to interact with CDC42 GTPases, which are overexpressed in various tumors. This interaction leads to a disruption in cellular signaling that promotes cancer cell proliferation .

Organic Synthesis Applications

Catalytic Properties
this compound has been utilized as a catalyst in organic synthesis reactions. For example, it has been incorporated into ionic liquids that serve as environmentally friendly catalysts for the synthesis of indoles and tetrazoles. These reactions benefit from the compound's ability to facilitate chemical transformations under mild conditions, thereby enhancing reaction yields and reducing the need for hazardous solvents .

Synthesis of Heterocycles
The compound is also involved in the synthesis of various heterocyclic compounds. A notable application is its role in microwave-mediated synthesis methods that produce 1,2,4-triazolo[1,5-a]pyridines. This method allows for rapid and efficient formation of complex structures with high yields, showcasing the compound's versatility as a building block in synthetic chemistry .

Data Tables

Application Area Description Reference
Anticancer ActivityExhibits significant antiproliferative effects
Mechanistic InsightsInhibits CDC42 GTPases linked to tumor growth
Catalytic PropertiesUsed in ionic liquids for indole and tetrazole synthesis
Heterocycle SynthesisInvolved in microwave-mediated synthesis of triazoles

Case Studies

  • Antiproliferative Activity Study
    A comprehensive study evaluated a series of pyridine derivatives including this compound against various cancer cell lines. The results indicated that modifications to the methoxy group significantly influenced biological activity, with some derivatives achieving IC50 values below 10 μM .
  • Ionic Liquid Catalysis
    The development of N,N-dimethylpyridin-4-amine-based ionic liquids demonstrated enhanced catalytic efficiency in organic reactions. These ionic liquids facilitated the synthesis of indoles with minimal catalyst loading and under solvent-free conditions, highlighting their potential for sustainable chemistry practices .
  • Microwave-Assisted Synthesis
    Another study showcased a catalyst-free approach using this compound in microwave-assisted reactions to synthesize 1,2,4-triazolo[1,5-a]pyridines. The method yielded high purity products efficiently within short reaction times, underscoring the compound's utility in modern synthetic methodologies .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Core Structure Substituents Key References
3-(4-Methoxyphenyl)pyridin-4-amine Pyridine 4-Methoxyphenyl (C3), NH₂ (C4) Inferred
3-(4-Bromophenyl)pyrazolo[3,4-b]pyridin-4-amine Pyrazolo[3,4-b]pyridine 4-Bromophenyl (C3), NH₂ (C4), 4-Methylphenyl (C6)
Chalcone derivatives (e.g., Compound 2h) Chalcone 4-Methoxyphenyl (Ring B), Iodo (Ring A), Chloro (Ring A)
β-Carboline derivatives β-Carboline 4-Methoxyphenyl (N1), Oxazol-5-one (C3)

Key Observations :

  • Pyridine vs.
  • Chalcones : The α,β-unsaturated ketone in chalcones (e.g., 2h) allows for electrophilic reactivity, while the 4-methoxyphenyl group in ring B modulates electron density and bioactivity .
Cytotoxic and Anticancer Activity
  • β-Carboline Derivatives : Compound 1-(4-methoxyphenyl)-3-(substituted oxazol-5-one)-β-carboline () exhibited IC₅₀ values as low as 2.13 μM against ovarian cancer cells, outperforming analogs with thioxo or triazole substituents. The 4-methoxyphenyl group at N1 enhances lipophilicity and membrane permeability .
  • Chalcones : Substitution at the para position of ring B with electron-withdrawing groups (e.g., fluorine in 2j) improves potency (IC₅₀ = 4.7 μM), whereas methoxy substitution (e.g., 2p) reduces activity (IC₅₀ = 70.8 μM) due to decreased electronegativity .
Antioxidant and Anti-inflammatory Activity
  • Chalcone derivatives with 4-methoxyphenyl groups (e.g., Compounds 1 and 1d in ) showed dose-dependent antioxidant effects in PC12 cells, protecting against H₂O₂-induced oxidative stress. The methoxy group likely stabilizes radical intermediates via resonance .

Physicochemical Properties

The 4-methoxyphenyl group contributes to:

  • Increased Lipophilicity : LogP values rise with methoxy substitution, enhancing blood-brain barrier penetration in CNS-targeted compounds .
  • Electron-Donating Effects: The methoxy group donates electrons via resonance, altering redox potentials in chalcones and β-carbolines .

Characterization Techniques

  • NMR and IR : Used to confirm substitution patterns and amine functionality in pyrazolo[3,4-b]pyridines .
  • HPLC-MS : Ensured >99% purity for β-carboline derivatives .

Challenges and Contradictions

  • Substituent Position Sensitivity : In β-carbolines, methoxy substitution at N1 enhances activity, but similar substitution in chalcones (ring B) reduces potency, highlighting context-dependent SAR .
  • Electron Effects vs. Steric Hindrance : Methoxy groups improve solubility but may introduce steric clashes in enzyme binding pockets, as seen in cluster 6 chalcones .

Biological Activity

3-(4-Methoxyphenyl)pyridin-4-amine, also known by its CAS number 1258632-56-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 4-aminopyridine. This reaction is often performed in methanol under reflux conditions, followed by reduction using sodium borohydride to yield the desired amine. The compound's structure features a pyridine ring substituted with a methoxyphenyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate protein activity, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interfere with pro-inflammatory cytokine signaling .
  • Receptor Binding : It serves as a ligand in receptor binding studies, particularly in the context of G-protein coupled receptors (GPCRs) and enzyme inhibitors. This aspect is crucial for drug design targeting specific pathways involved in diseases like cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : A study highlighted the anticancer effects of similar pyridine derivatives on human leukemia cells, showing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
  • Inflammation Models : In animal models, compounds with similar structures demonstrated reduced levels of inflammatory markers when administered during induced inflammation, suggesting a potential therapeutic role in chronic inflammatory diseases .
  • Receptor Interaction Studies : Research utilizing receptor binding assays indicated that this compound could effectively bind to specific receptors involved in neurotransmission, hinting at possible applications in neuropharmacology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
4-(4-Methoxyphenyl)pyridin-2-amineAmino group at the 2-positionModerate anticancer activity
3-(4-Methoxyphenyl)pyridin-2-amineSimilar structure but different positioningReduced receptor affinity
3-(4-Methoxyphenyl)pyridin-4-olHydroxyl group instead of amino groupEnhanced solubility but lower bioactivity

Q & A

Basic Research Questions

What are the common synthetic routes for 3-(4-Methoxyphenyl)pyridin-4-amine, and what methodological considerations are critical?

The synthesis typically involves condensation reactions or nucleophilic substitution. For example:

  • Schiff Base Formation : Reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol with acetic acid catalysis yields intermediates, which can be cyclized to form pyridine derivatives .
  • Purification : Use vacuum filtration and recrystallization (ethanol/methanol) to isolate high-purity products (91% yield reported) .
  • Key Parameters : Solvent choice (ethanol for solubility), acid catalysis (acetic acid), and reaction time (1–3 hours) are critical for optimal yields .

Table 1 : Example Reaction Conditions and Yields

StepReagentsSolventCatalystYield
Intermediate synthesis2-Hydrazinopyridine + AldehydeEthanolAcetic acid91%
CyclizationNaOCl·5H₂OEthanol59–91%

How is structural characterization performed for this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR (DMSO-d₆) identify proton environments (e.g., δ 10.72 for imine protons) and carbon shifts (δ 157.16 for carbonyl carbons) .
  • HRMS : Confirms molecular weight (e.g., m/z 334.1553 for [M+H]⁺) .
  • FTIR : Detects functional groups (e.g., 1596 cm⁻¹ for C=N stretching) .

What are standard purification techniques for pyridine derivatives?

  • Recrystallization : Ethanol or methanol is preferred for removing unreacted starting materials .
  • Column Chromatography : Useful for isolating isomers or byproducts using dichloromethane/hexane gradients .

Which derivatives of this compound are commonly studied?

Derivatives include:

  • Triazolo-pyridines : Synthesized via oxidative cyclization of hydrazones .
  • Fluorinated analogs : Introduce fluorine via nucleophilic substitution (e.g., using NaOCl) to modulate electronic properties .

Advanced Research Questions

How can reaction conditions be optimized to address low yields in cyclization steps?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve intermediate solubility .
  • Temperature Control : Gradual heating (50–80°C) prevents decomposition of sensitive intermediates .

How do electronic effects of substituents influence reactivity?

  • Methoxy Group : Electron-donating groups increase pyridine ring electron density, affecting nucleophilic attack positions. Computational modeling (DFT) predicts charge distribution .
  • Fluorine Substitution : Electron-withdrawing groups enhance stability of intermediates (e.g., triazolo-pyridines) .

What strategies resolve contradictions in NMR data for pyridine derivatives?

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

How can structure-activity relationships (SAR) guide biological studies?

  • Bioisosteric Replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability .
  • Assays : Test kinase inhibition (e.g., JAK2) or antimicrobial activity using MIC assays, referencing similar pyridine-based inhibitors .

Table 2 : Example Biological Activity Data

DerivativeTargetIC₅₀ (µM)Assay Type
Triazolo-pyridineKinase X0.12Fluorescence polarization
Fluorinated analogBacterial Biofilm4.5Crystal violet assay

What computational tools predict interactions of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., ATP-binding pockets) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

How are high-throughput screening (HTS) pipelines designed for derivatives?

  • Library Synthesis : Use parallel synthesis (e.g., 96-well plates) to generate analogs .
  • Automated Characterization : Couple LC-MS with robotic liquid handling for rapid purity/identity checks .

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